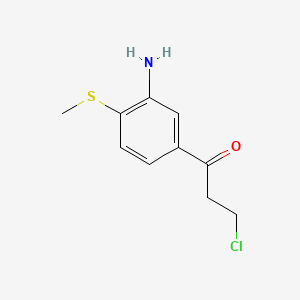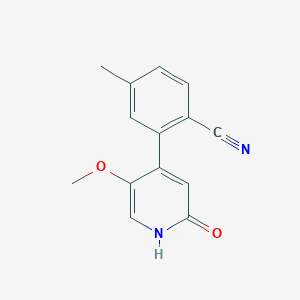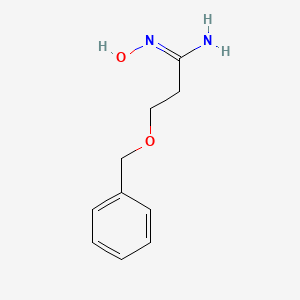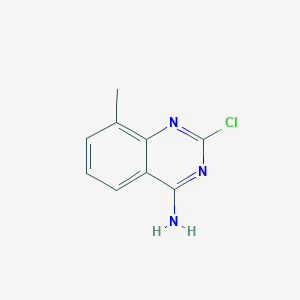
Rel-(S)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is a chiral alcohol with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloropropionic acid and ®-pyrrolidine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Reagents: Common reagents include lithium aluminum hydride (LiAlH4) for reduction and sodium borohydride (NaBH4) for selective reduction of the carbonyl group.
Industrial Production Methods
In industrial settings, the production of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL involves large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: Tetrahydrofuran (THF), ethanol
Major Products
Oxidation: Formation of the corresponding ketone
Reduction: Regeneration of the alcohol
Substitution: Formation of various substituted pyrrolidine derivatives
Applications De Recherche Scientifique
Chemistry
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the stereochemical effects on biological activity.
Medicine
Industry
In the industrial sector, (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pyrrolidine ring can interact with hydrophobic pockets in the target protein, while the hydroxyl group forms hydrogen bonds, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-[(1R,2R)-1,2-dimethylcyclohexyl]ethan-1-ol
- (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
Uniqueness
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is unique due to its specific stereochemistry and the presence of a pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable complexes with biological targets makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1S)-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Clé InChI |
LGZVZTBBCKQEPT-NKWVEPMBSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CCCN1C)O |
SMILES canonique |
CC(C1CCCN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)



![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)







